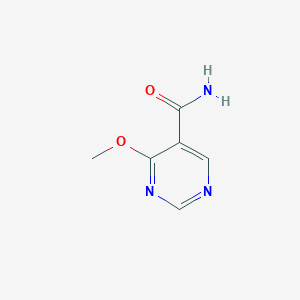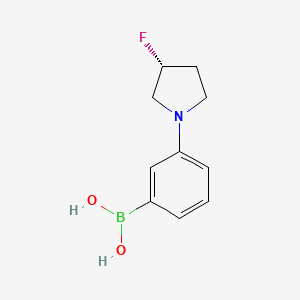
(R)-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorinated pyrrolidine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized starting from commercial aldehydes through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Group: The fluoropyrrolidine is then attached to a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the fluoropyrrolidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the fluoropyrrolidine ring can produce various fluorinated amines.
Scientific Research Applications
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine ring enhances the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
®-(-)-3-Fluoropyrrolidine hydrochloride: A related compound with similar structural features but different functional groups.
3-(5)-Substituted Pyrazoles: These compounds share the pyrrolidine ring structure but differ in their substitution patterns and reactivity.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its combination of a fluorinated pyrrolidine ring and a boronic acid group. This combination provides enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
[3-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m1/s1 |
InChI Key |
KEBDOVACXYYWLZ-SECBINFHSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)N2CC[C@H](C2)F)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


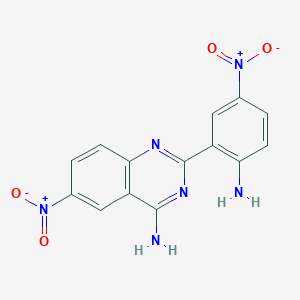
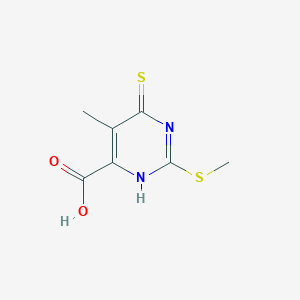
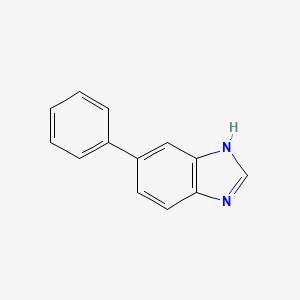
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
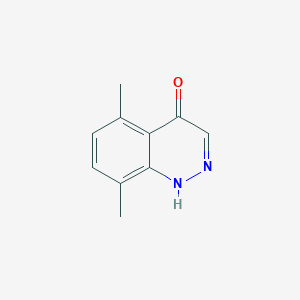

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

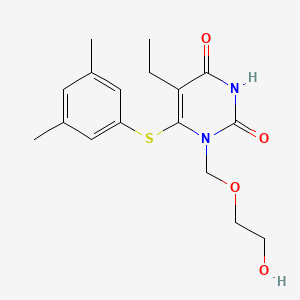
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
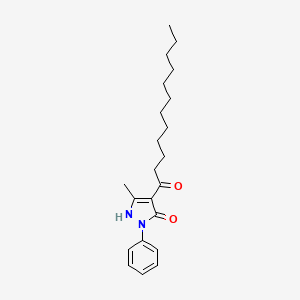
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
